

Spectroscopic Profile of Propylene Oxide: A Technical Guide

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Compound of Interest		
Compound Name:	Propylene oxide	
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This technical guide provides an in-depth overview of the spectroscopic data for **propylene oxide** (also known as 2-methyloxirane), a crucial intermediate in the chemical and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, quantification, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **propylene oxide**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **propylene oxide** exhibits distinct signals for the methine, methylene, and methyl protons. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.



Proton Assignment	Chemical Shift (δ) in ppm	Coupling Constants (J) in Hz
Hc (methine)	2.979[1]	J(A,C) = 2.57[1]
J(B,C) = 5.37[1]		
Ha (methylene)	2.745[1]	J(A,B) = 3.88[1]
J(A,D) = 5.14[1]		
Hb (methylene)	2.427[1]	J(B,D) = 0.52[1]
Hd (methyl)	1.316[1]	

Note: Data acquired in CDCl₃ at 89.56 MHz.[1] Assignments A, B, C, and D correspond to the protons on the **propylene oxide** molecule as depicted in the diagram below.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **propylene oxide** shows three distinct signals corresponding to the three carbon atoms in the molecule.

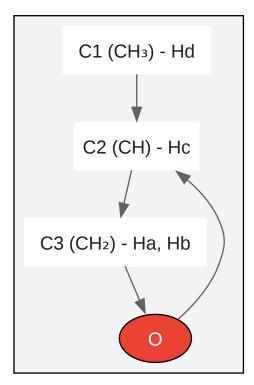
Carbon Assignment	Chemical Shift (δ) in ppm
C1 (CH ₃)	17.2, 17.4
C2 (CH)	72.8, 73.3
C3 (CH ₂)	74.3-77.4

Note: Data corresponds to poly(**propylene oxide**) and serves as a reference.[2] Individual monomer data may vary slightly.

Diagram: Structure and NMR Assignments of Propylene Oxide



Propylene Oxide Structure with NMR Assignments



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Caption: Structure of **propylene oxide** with atom numbering for NMR correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **propylene oxide** is characterized by vibrations of the epoxide ring and the alkyl groups.



Vibrational Mode	Frequency (cm ⁻¹)	
CH ₂ asymmetric stretch	3051	
CH stretch	3001	
CH₃ asymmetric stretch	2995	
CH₃ symmetric stretch	2942	
CH ₂ scissoring	1514	
CH₃ asymmetric deformation	1459	
Ring breathing	1271	
Ring deformation	954	
C-O asymmetric stretch	756[3]	

Mass Spectrometry (MS)

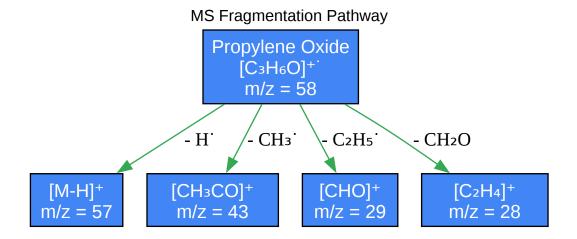
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **propylene oxide** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
58	100	[M] ⁺ (Molecular Ion)
57	75	[M-H]+
43	60	[CH₃CO]+
29	85	[CHO]+
28	95	[C ₂ H ₄]+
27	50	[C ₂ H ₃] ⁺

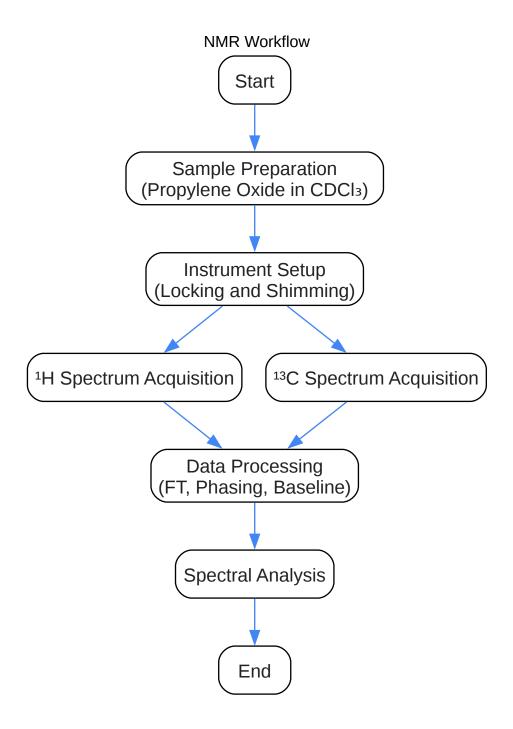
Note: Data obtained from the NIST WebBook.[4][5][6]

Diagram: Simplified Mass Spectrometry Fragmentation of **Propylene Oxide**

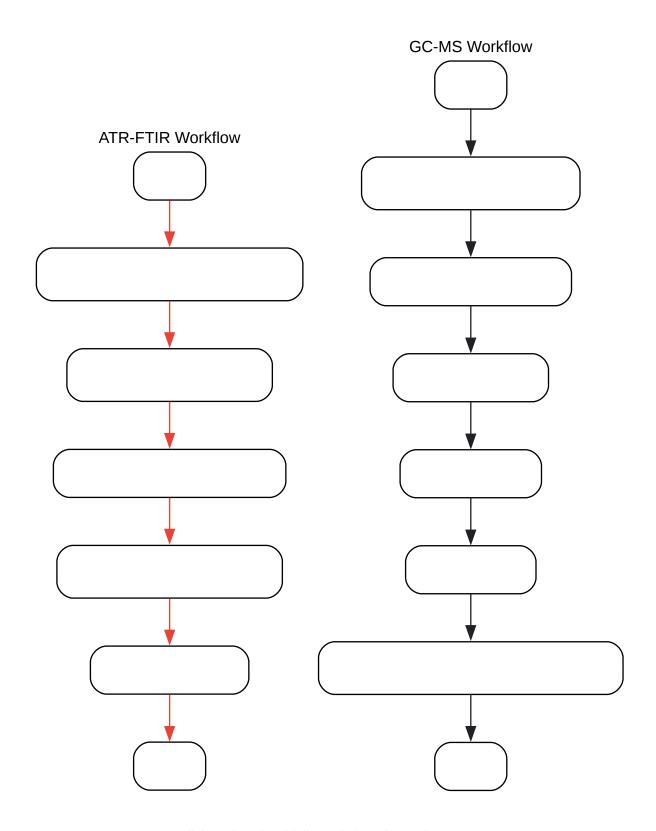












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